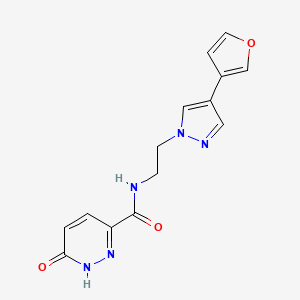

![molecular formula C11H14N4 B2767585 5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile CAS No. 2092857-00-4](/img/structure/B2767585.png)

5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-[(Piperazin-1-yl)methyl]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C11H14N4 . It is used for research purposes .

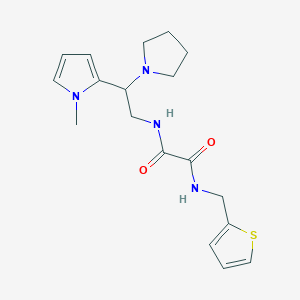

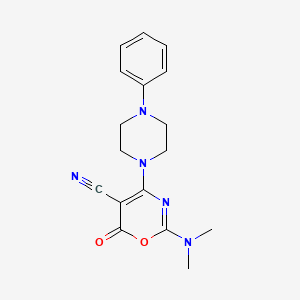

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring attached to a piperazine ring via a methylene bridge . The molecular weight of this compound is 202.26 .

Aplicaciones Científicas De Investigación

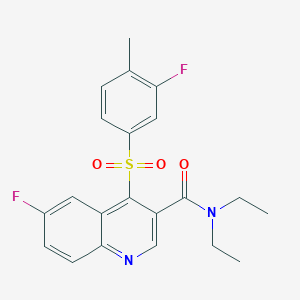

Synthesis and Chemical Properties

- Microwave-Assisted Synthesis : This method is used for the efficient synthesis of serotonin 5-HT3 receptor antagonists, highlighting the compound's role in developing drugs targeting neurological pathways (Mahesh, Perumal, & Vijaya Pandi, 2004).

- Multi-Component Synthesis : The compound is part of a synthesis process for estrogen receptor-binding agents, indicating its utility in targeting hormone-dependent pathways, potentially for cancer therapy (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).

- Structure-Activity Relationship (SAR) Studies : Involvement in the synthesis of 5-HT7 receptor antagonists, where structural modifications of the compound lead to insights into its binding affinity and pharmacological profile (Strekowski, Sączewski, Raux, Fernando, Klenc, Paranjpe, Raszkiewicz, Blake, Ehalt, Barnes, Baranowski, Sullivan, Satała, & Bojarski, 2016).

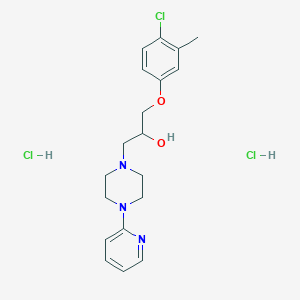

Biological and Pharmacological Applications

- Antitumor Activity : The compound's derivatives have been investigated for their antitumor properties, showcasing the potential for developing novel cancer therapeutics (Andreani, Burnelli, Granaiola, Leoni, Locatelli, Morigi, Rambaldi, Varoli, Landi, Prata, Berridge, Grasso, Fiebig, Kelter, Burger, & Kunkel, 2008).

- Molecular Docking and Structure Investigations : Research includes the synthesis and analysis of s-Triazine derivatives incorporating the compound, demonstrating the computational modeling and physical property analysis essential for drug design (Shawish, Soliman, Haukka, Dalbahi, Barakat, & El‐Faham, 2021).

Structural and Mechanistic Insights

- Molecular Interaction Studies : The interaction of related compounds with biological targets, such as the CB1 cannabinoid receptor, provides insights into the mechanistic actions of potential drugs and informs the design of compounds with specific pharmacological effects (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds, such as indole derivatives, have shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .

Biochemical Pathways

For example, indole derivatives have been found to affect various pathways related to their diverse biological activities .

Result of Action

Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Propiedades

IUPAC Name |

5-(piperazin-1-ylmethyl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c12-6-10-5-11(8-14-7-10)9-15-3-1-13-2-4-15/h5,7-8,13H,1-4,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQGWWSQAUPAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=CN=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Chlorophenyl)-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2767505.png)

![(2Z)-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-2-{[(3-methoxyphenyl)amino]methylidene}-3-oxobutanenitrile](/img/structure/B2767506.png)

![(E)-2-(2-(4-(3-(3,4,5-trimethoxyphenyl)acryloyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2767507.png)

![1-(4-methoxybenzenesulfonyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]piperidine-3-carboxamide](/img/structure/B2767514.png)

methanol](/img/structure/B2767522.png)